A Comprehensive Technical Guide to 3,5-Difluorobenzylamine: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3,5-Difluorobenzylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3,5-Difluorobenzylamine, a key building block in modern medicinal chemistry. This document consolidates its physicochemical properties, detailed synthetic protocols, and significant applications in the development of therapeutic agents. Particular focus is given to its role in the synthesis of selective dopamine D3 receptor and TRPM8 antagonists. Experimental procedures are outlined to provide practical guidance for laboratory applications.
Core Properties of 3,5-Difluorobenzylamine
3,5-Difluorobenzylamine, identified by the CAS number 90390-27-5 , is a substituted benzylamine derivative that has garnered significant interest in pharmaceutical research. Its chemical structure, featuring a benzene ring with two fluorine atoms at the 3 and 5 positions, imparts unique electronic properties that can enhance the potency, selectivity, and metabolic stability of drug candidates.
Physicochemical Data
The key physicochemical properties of 3,5-Difluorobenzylamine are summarized in the table below for easy reference. While a precise melting point is not consistently reported in the literature, it is characterized as a clear yellow liquid at room temperature.
| Property | Value | Reference(s) |
| CAS Number | 90390-27-5 | |
| Molecular Formula | C₇H₇F₂N | |
| Molecular Weight | 143.13 g/mol | |
| Boiling Point | 184 °C (lit.) | |
| Density | 1.21 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.491 (lit.) | |
| Flash Point | 74 °C (closed cup) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | [1] |
Safety and Handling
3,5-Difluorobenzylamine is classified as a corrosive substance and requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B
Synthesis of 3,5-Difluorobenzylamine
The primary synthetic route to 3,5-Difluorobenzylamine involves the reduction of 3,5-difluorobenzonitrile.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3,5-Difluorobenzylamine.
Caption: General workflow for the synthesis of 3,5-Difluorobenzylamine.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the reduction of 3,5-difluorobenzonitrile.[3][4][5]
Materials:
-
3,5-Difluorobenzonitrile
-
Methanol, saturated with ammonia
-
Raney Nickel (slurry in methanol)
-
Hydrogen gas
-
Ethyl acetate
-
3N Hydrochloric acid
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50% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 3,5-difluorobenzonitrile (e.g., 4 g, 28.8 mmol) in methanol saturated with ammonia (e.g., 100 ml).[5]
-
Carefully add a slurry of Raney Nickel, pre-washed with methanol, to the solution.[5]
-
Seal the vessel and hydrogenate the mixture under pressure (e.g., 50 psi) with shaking for approximately 1.5 to 2.5 hours.[3][4][5]
-
Upon completion of the reaction (monitored by an appropriate method such as TLC or GC), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate.
-
Extract the ethyl acetate solution with 3N hydrochloric acid.
-
Separate the acidic aqueous phase and basify it with a 50% sodium hydroxide solution until alkaline.
-
Extract the alkaline aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-Difluorobenzylamine as a yellow oil.[5]
Applications in Drug Discovery
3,5-Difluorobenzylamine is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the difluorophenyl moiety is often crucial for achieving high potency and selectivity for specific biological targets.
Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a significant target for the treatment of various neurological and psychiatric disorders. Selective D3 receptor antagonists are being investigated for their therapeutic potential.
While a specific, detailed experimental protocol for the synthesis of a dopamine D3 receptor antagonist using 3,5-difluorobenzylamine was not available in the searched literature, the general synthetic approach would likely involve the reaction of 3,5-difluorobenzylamine as a nucleophile to introduce the 3,5-difluorobenzyl moiety into a larger scaffold that has affinity for the dopamine D3 receptor. This could involve reactions such as amide bond formation or reductive amination.
The following diagram illustrates a hypothetical logical workflow for the synthesis of a generic dopamine D3 receptor antagonist incorporating the 3,5-difluorobenzyl group.
Caption: Logical workflow for synthesizing a dopamine D3 antagonist.
TRPM8 Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a cold-sensing ion channel implicated in pain and other sensory disorders. Antagonists of TRPM8 are being explored as potential analgesics.[6][7]
Similar to the dopamine D3 receptor antagonists, specific and detailed public domain protocols for the synthesis of TRPM8 antagonists using 3,5-difluorobenzylamine are proprietary. However, the literature suggests that 3,5-difluorobenzylamine can be incorporated into various scaffolds to generate potent TRPM8 antagonists. The synthetic strategy would likely involve the nucleophilic nature of the amine to form a key bond in the target molecule.
Derivatization Reagent for Analysis
3,5-Difluorobenzylamine has been utilized as a derivatization reagent in analytical chemistry. For instance, it is used in the determination of epichlorohydrin in water samples by gas chromatography/mass spectrometry (GC/MS).[8] The amine group of 3,5-difluorobenzylamine reacts with the epoxide group of epichlorohydrin, creating a derivative that is more amenable to GC/MS analysis, thereby enhancing sensitivity and selectivity.
The workflow for this analytical application is depicted below.
Caption: Workflow for epichlorohydrin analysis using 3,5-difluorobenzylamine.
Conclusion
3,5-Difluorobenzylamine is a versatile and valuable building block for medicinal and analytical chemists. Its unique structural and electronic properties make it an attractive component in the design of novel therapeutic agents, particularly for targeting the dopamine D3 receptor and the TRPM8 channel. The synthetic route to this intermediate is well-established, and its utility as a derivatization reagent further highlights its importance in chemical research. This guide provides a foundational understanding of 3,5-Difluorobenzylamine to aid researchers in its effective application.
References
- 1. aosc.in [aosc.in]
- 2. 3,5-Difluorobenzylamine(90390-27-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,5-Difluorobenzylamine | 90390-27-5 [amp.chemicalbook.com]
- 6. The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity [mdpi.com]
- 8. 3,5-Difluorobenzylamine 96 90390-27-5 [sigmaaldrich.com]
